Chk1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18F3N7 |
|---|---|
Molecular Weight |
365.36 g/mol |
IUPAC Name |
5-[[4-[(3-amino-3-methylbutyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H18F3N7/c1-15(2,21)5-6-22-13-12(16(17,18)19)9-24-14(26-13)25-11-4-3-10(7-20)23-8-11/h3-4,8-9H,5-6,21H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
QCHCXIAOYLDHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNC1=NC(=NC=C1C(F)(F)F)NC2=CN=C(C=C2)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Chk1-IN-6: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thereby maintaining genomic integrity.[1][2] Many cancer cells, particularly those with p53 mutations, exhibit a defective G1 checkpoint and become highly reliant on the S and G2/M checkpoints, which are controlled by the ATR-Chk1 pathway. This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 in such cancer cells can lead to the abrogation of these critical checkpoints, resulting in mitotic catastrophe and cell death, a concept known as synthetic lethality. This technical guide provides an in-depth overview of the target validation of Chk1 in cancer cells, with a focus on the methodologies and data interpretation relevant to the evaluation of novel Chk1 inhibitors, exemplified by compounds such as Chk1-IN-6 and its analogs.
The Chk1 Signaling Pathway in Cancer
The ATR-Chk1 pathway is a key signaling cascade activated in response to single-strand DNA breaks and replication stress. Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to enforce cell cycle arrest and promote DNA repair.[2] Key downstream targets include the Cdc25 family of phosphatases (Cdc25A, B, and C), which are inactivated by Chk1-mediated phosphorylation. This inactivation prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2/M phases of the cell cycle.
Quantitative Data for Chk1 Inhibitors
The potency and selectivity of a Chk1 inhibitor are critical parameters in its evaluation. These are typically determined through in vitro kinase assays and cellular proliferation assays. The following tables present example data for novel Chk1 inhibitors, which would be analogous to the data required for this compound validation.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Selectivity (Chk2/Chk1) |
| MU380 | 3.5 | 2.5 | ~0.7 |
| SCH900776 | - | - | - |
| GNE-783 | 1 | 444 | 444 |
| V158411 | 3.5 | 2.5 | ~0.7 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Data for MU380, GNE-783, and V158411 are from published studies for comparison.[3][4]
Table 2: Cellular Anti-proliferative Activity (GI50 in µM)
| Cell Line | Cancer Type | p53 Status | GI50 (µM) - V158411 |
| HT29 | Colon | Mutant | 2.8 |
| A549 | Lung | Wild-type | >10 |
| NCI-H23 | Lung | Mutant | 6.9 |
| Raji | Lymphoma | Mutant | 0.17 |
| MOLT-4 | Leukemia | Wild-type | 0.17 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data is for the Chk1 inhibitor V158411.[4]
Experimental Protocols for Target Validation
In Vitro Chk1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Chk1 kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Chk1 enzyme, a specific peptide substrate (e.g., a fragment of Cdc25C), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Data Analysis: Plot the percentage of Chk1 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHK1-targeted therapy to deplete DNA replication-stressed, p53-deficient, hyperdiploid colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Genome Integrity: A Technical Guide to Chk1 Inhibition in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Checkpoint Kinase 1 (Chk1) in the DNA damage response (DDR) and the therapeutic potential of its inhibition. Chk1, a serine/threonine-specific protein kinase, is a central regulator of cell cycle checkpoints and is essential for maintaining genomic integrity.[1][2] Its inhibition represents a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents, to induce synthetic lethality in cancer cells.[3][4]
The Core Function of Chk1 in the DNA Damage Response
In response to DNA damage or replication stress, eukaryotic cells activate complex signaling networks known as cell cycle checkpoints to arrest the cell cycle and allow time for DNA repair.[5] Chk1 is a key transducer kinase in these pathways, primarily activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA), which often forms at sites of DNA damage and stalled replication forks.[6][7]
Upon activation, Chk1 phosphorylates a multitude of downstream substrates to orchestrate a comprehensive cellular response that includes:
-
Cell Cycle Arrest: Chk1 is a master regulator of the G1/S, intra-S, and G2/M checkpoints.[8][9] A primary mechanism of G2/M arrest involves the phosphorylation and subsequent inactivation of the Cdc25 phosphatase family (Cdc25A, B, and C).[1][10] Inactivated Cdc25 cannot dephosphorylate and activate cyclin-dependent kinases (CDKs), primarily CDK1, which is essential for mitotic entry.[2]
-
DNA Repair: Chk1 plays a direct role in promoting DNA repair by phosphorylating and regulating key repair proteins.[8] For instance, Chk1 can phosphorylate and recruit RAD51, a critical component of the homologous recombination (HR) repair pathway.[8][11]
-
Replication Fork Stability: During DNA replication, Chk1 is crucial for stabilizing stalled replication forks, preventing their collapse into toxic DNA double-strand breaks.[2][12]
-
Apoptosis: In cases of severe and irreparable DNA damage, Chk1 signaling can contribute to the induction of apoptosis.[8] However, in some contexts, Chk1 inhibition itself can trigger apoptosis, particularly in cancer cells with compromised p53 function.[13][14]
The ATR-Chk1 Signaling Pathway
The activation of Chk1 is a tightly regulated process initiated by the sensing of DNA damage. The canonical ATR-Chk1 pathway is a central axis in the DDR.
The Rationale for Chk1 Inhibition in Cancer Therapy
Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the tumor suppressor p53.[14] This renders them highly dependent on the S and G2/M checkpoints, which are controlled by Chk1, to survive endogenous replication stress and the DNA damage induced by chemotherapy and radiotherapy.[14] Inhibiting Chk1 in these p53-deficient cancer cells abrogates these critical checkpoints, forcing the cells to enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[3][14] This selective vulnerability of cancer cells provides a therapeutic window for Chk1 inhibitors.
Quantitative Data on Chk1 Inhibitors
The development of potent and selective Chk1 inhibitors has been a major focus of cancer research. The following tables summarize key quantitative data for several prominent Chk1 inhibitors.
Table 1: In Vitro Potency of Selected Chk1 Inhibitors
| Chk1 Inhibitor | Target Cell Line(s) | IC50 (nM) | Reference |
| AZD7762 | NSCLC, Neuroblastoma | Potentiated gemcitabine cytotoxicity | [11] |
| V158411 | Triple-negative breast cancer, Ovarian cancer | Potently inhibited proliferation | [15] |
| PF-477736 | Triple-negative breast cancer, Ovarian cancer | Potently inhibited proliferation | [15] |
| CHIR-124 | Various cancer cell lines | Selective inhibitor | [12] |
| TCS 2312 | Various cancer cell lines | Selective inhibitor | [12] |
Table 2: Cellular Effects of Chk1 Inhibition
| Chk1 Inhibitor | Cell Line(s) | Effect | Quantitative Measurement | Reference |
| AZD7762 | Pancreatic cancer cells | Radiosensitization | Radiation enhancement ratio of 1.5 at LD90 | [11] |
| V158411 | Colorectal tumor xenografts | Enhanced irinotecan efficacy | Tumor growth delay of 203% (combination) vs. 79% (irinotecan alone) | [11] |
| V158411, PF-477736, AZD7762 | Triple-negative breast and ovarian cancer cells | Induction of apoptosis | Caspase-3/7 dependent | [15] |
Experimental Protocols for Studying Chk1 Inhibition
Detailed methodologies are crucial for the accurate assessment of Chk1 inhibitor efficacy. Below are protocols for key experiments.
Western Blotting for Chk1 Pathway Proteins
Objective: To assess the phosphorylation status and total protein levels of Chk1 and its downstream targets.
Methodology:
-
Cell Lysis: Treat cells with the Chk1 inhibitor and/or a DNA damaging agent for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pChk1 S345, anti-Chk1, anti-pCdc25C S216, anti-Cdc25C, anti-γH2AX S139, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Chk1 inhibition on cell cycle distribution.
Methodology:
-
Cell Treatment and Fixation: Treat cells as required. Harvest and fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence for DNA Damage Foci
Objective: To visualize and quantify DNA damage markers like γH2AX.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block with 1% BSA in PBST and incubate with the primary antibody (e.g., anti-γH2AX S139) overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of foci per nucleus using image analysis software.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Evaluating Chk1 Inhibitors
Logical Relationship of Chk1 Inhibition and Cell Fate
Conclusion and Future Directions
Chk1 is a pivotal kinase in the DNA damage response, and its inhibition has emerged as a compelling strategy for cancer therapy.[3][8] The selective targeting of cancer cell vulnerabilities through Chk1 inhibition, particularly in combination with genotoxic agents, holds significant promise.[4] Future research will likely focus on identifying predictive biomarkers of sensitivity to Chk1 inhibitors, such as pChk1 (S296) expression, to better stratify patient populations who would benefit most from these therapies.[15] Furthermore, exploring novel combination strategies and overcoming potential resistance mechanisms will be crucial for the successful clinical translation of Chk1 inhibitors.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Chk1-IN-6: A Technical Overview of Kinase Selectivity and Signaling Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Chk1-IN-6, a selective and orally active inhibitor of Checkpoint Kinase 1 (Chk1). The information herein is intended to support research and development efforts by providing a comprehensive overview of its kinase selectivity profile, the experimental methodologies used to determine this profile, and its role within the broader Chk1 signaling pathway.
Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 |
| Chk1 | 16.1 | 1 |
| Chk2 | >1000 | >62 |
| CDK1 | >1000 | >62 |
| CDK2 | >1000 | >62 |
| ATR | >1000 | >62 |
| ATM | >1000 | >62 |
| Aurora A | >1000 | >62 |
| Aurora B | >1000 | >62 |
| PLK1 | >1000 | >62 |
| ROCK1 | >1000 | >62 |
| PKA | >1000 | >62 |
| PKCα | >1000 | >62 |
Note: The IC50 values for kinases other than Chk1 are hypothetical and serve to illustrate a selective profile. Actual values would be determined through comprehensive kinase screening assays.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A standard methodology for this is a kinase panel screen, often performed using radiometric assays or fluorescence-based techniques.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound like this compound against a panel of protein kinases.
1. Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
-
Wash buffer (e.g., 0.75% phosphoric acid)
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical concentration range would span from 1 nM to 10 µM.
-
Kinase Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter mats multiple times with the wash buffer to remove unbound [γ-³³P]ATP.
-
Detection: Dry the filter mats and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context of this compound and the experimental process for its characterization, the following diagrams are provided.
Caption: Chk1 Signaling Pathway in DNA Damage Response.
Chk1 Inhibition as a Tool for Studying Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and the regulation of cell cycle checkpoints. As a key transducer in the ATR-Chk1 signaling pathway, it governs cell cycle transitions, particularly at the G1/S, intra-S, and G2/M phases, to ensure genomic integrity.[1] Pharmacological inhibition of Chk1 has emerged as a powerful tool for researchers to dissect the intricacies of cell cycle control and to explore novel therapeutic strategies in oncology. This technical guide provides an in-depth overview of the use of Chk1 inhibitors, with a focus on their application in studying cell cycle checkpoints. While specific data for "Chk1-IN-6" is not publicly available, this guide will utilize data from well-characterized, potent, and selective Chk1 inhibitors to illustrate the principles and methodologies.
Introduction to Chk1 and Cell Cycle Checkpoints
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome.[2] Cell cycle checkpoints are surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to internal or external stresses, such as DNA damage or incomplete replication.[2] Chk1 is a pivotal effector kinase in these checkpoints, primarily activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA) that can arise from stalled replication forks or DNA damage.[3]
Once activated, Chk1 phosphorylates a myriad of downstream substrates to orchestrate a cellular response that includes:
-
Cell Cycle Arrest: Chk1-mediated phosphorylation of Cdc25 phosphatases (Cdc25A, B, and C) leads to their inhibition or degradation.[4][5] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression, thereby inducing arrest at the G1/S, intra-S, or G2/M transitions.[1]
-
DNA Repair: Chk1 can directly phosphorylate and regulate proteins involved in DNA repair pathways, such as Rad51, to promote homologous recombination.[1]
-
Replication Fork Stability: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse and the formation of deleterious DNA double-strand breaks.
-
Apoptosis: In the face of overwhelming DNA damage, Chk1 can influence the decision to undergo programmed cell death.[6]
Given its central role, the pharmacological inhibition of Chk1 provides a powerful means to override these checkpoints, leading to premature cell cycle progression, accumulation of DNA damage, and often, selective killing of cancer cells that are frequently deficient in other checkpoint components like p53.
Mechanism of Action of Chk1 Inhibitors
The majority of small molecule Chk1 inhibitors, such as PF-00477736 and LY2606368, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Chk1 kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This abrogation of Chk1's kinase activity nullifies its downstream signaling, leading to the functional consequences described above.
Signaling Pathway of Chk1 in Cell Cycle Control
Caption: Simplified signaling pathway of Chk1 activation and its role in cell cycle arrest.
Quantitative Data on Chk1 Inhibitors
The potency and selectivity of Chk1 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values in both biochemical and cell-based assays. Below is a summary of representative data for well-characterized Chk1 inhibitors.
| Inhibitor | Target | IC50 (nM) - Biochemical | Cell Line | IC50 (nM) - Cellular (Growth Inhibition) | Reference |
| PF-00477736 | Chk1 | 0.5 | HT-29 (colon) | 67 | [7] |
| Chk2 | >10,000 | MiaPaCa-2 (pancreas) | 47 | [7] | |
| LY2606368 | Chk1 | 1.3 | AsPC-1 (pancreas) | ~10-30 | [8] |
| Chk2 | >1,000 | U2OS (osteosarcoma) | ~10-30 | [8] | |
| AZD7762 | Chk1 | 5 | Various solid tumors | Varies | [7] |
| Chk2 | 5 | [7] | |||
| UCN-01 | Chk1 | 6.7 | HeLa (cervical) | Varies | [7] |
| Chk2 | 68 | [7] | |||
| CEP-3891 | Chk1 | 4 | U-2-OS (osteosarcoma) | Varies | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of Chk1 inhibitors on cell cycle checkpoints.
Cell Culture and Drug Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, or a cell line of interest) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for flow cytometry) at a density that allows for exponential growth during the experiment.
-
Synchronization (Optional): To study specific cell cycle phases, cells can be synchronized. A common method is a double thymidine block for synchronization at the G1/S boundary.
-
Add 2 mM thymidine to the culture medium for 16-18 hours.
-
Wash the cells twice with phosphate-buffered saline (PBS) and add fresh medium.
-
After 9 hours, add 2 mM thymidine again for 16-18 hours.
-
Release the cells from the block by washing twice with PBS and adding fresh medium. Cells will synchronously progress through the S phase.
-
-
Chk1 Inhibitor Treatment: Prepare a stock solution of the Chk1 inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration. Add the drug-containing medium to the cells and incubate for the desired time points.
Western Blotting for Checkpoint Proteins
This protocol allows for the analysis of protein expression and phosphorylation status of key players in the Chk1 pathway.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[9]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Chk1 (Ser345), total Chk1, phospho-Cdc25C (Ser216), γH2AX) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[13]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content based on PI fluorescence.[13]
-
The resulting histogram will show peaks corresponding to G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow for Assessing Chk1 Inhibitor Effects
Caption: A general experimental workflow for studying the effects of a Chk1 inhibitor.
Expected Outcomes and Interpretation
-
Abrogation of Checkpoint Arrest: Treatment with a Chk1 inhibitor in cells arrested at a checkpoint (e.g., by DNA damaging agents) is expected to cause a premature re-entry into the cell cycle. For example, in G2-arrested cells, Chk1 inhibition will lead to a decrease in the G2/M population and an increase in the mitotic population, which can be observed by flow cytometry and western blotting for mitotic markers like phospho-histone H3.[13]
-
Induction of DNA Damage: As a single agent, particularly in cancer cells with high replicative stress, Chk1 inhibition can lead to the accumulation of DNA damage due to the collapse of replication forks. This can be visualized by an increase in the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, via western blotting or immunofluorescence.[14]
-
Increased Apoptosis: The accumulation of excessive DNA damage often triggers apoptosis. This can be quantified by flow cytometry using Annexin V/PI staining or by western blotting for cleaved PARP or cleaved caspase-3.[6]
-
Changes in Protein Phosphorylation: Western blot analysis should reveal a decrease in the phosphorylation of Chk1's direct downstream targets, such as Cdc25C at Ser216, and potentially an increase in the phosphorylation of upstream kinases like ATR as part of a feedback loop.[15]
Conclusion
The use of small molecule inhibitors targeting Chk1 is an invaluable methodology for researchers in the fields of cell biology, cancer biology, and drug discovery. By providing a means to acutely and specifically disrupt Chk1's function, these tool compounds allow for the detailed investigation of cell cycle checkpoints and the DNA damage response. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for utilizing Chk1 inhibitors to advance our understanding of these fundamental cellular processes. While the specific compound "this compound" remains uncharacterized in public literature, the principles and techniques outlined here, using well-validated alternative inhibitors, will empower researchers to effectively probe the critical functions of Chk1.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Inhibition of Checkpoint Kinase 1 (CHK1) Upregulates Interferon Regulatory Factor 1 (IRF1) to Promote Apoptosis and Activate Anti-Tumor Immunity via MICA in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
in vitro characterization of Chk1-IN-6
An In-Depth Technical Guide to the In Vitro Characterization of Chk1-IN-6
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central signal transducer in the DNA Damage Response (DDR) pathway.[1][2] Upon DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] This role in maintaining genomic integrity makes Chk1 an attractive therapeutic target in oncology. Inhibiting Chk1 can abrogate tumor cell checkpoints, particularly in cancer cells with defects in other checkpoint proteins like p53, and sensitize them to DNA-damaging chemotherapeutic agents. This compound is a potent and selective inhibitor developed for the therapeutic targeting of Chk1. This document provides a comprehensive technical overview of its in vitro characterization, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and its mechanism of action within the Chk1 signaling pathway.
Biochemical Profile of this compound
The primary biochemical activity of a kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target. The potency of this compound against the Chk1 enzyme was determined through biochemical assays.
Data Presentation: Biochemical Potency
| Compound | Target | Parameter | Value (nM) |
| This compound | Chk1 | IC₅₀ | 16.1[3] |
Experimental Protocol: Chk1 Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro potency (IC₅₀) of an inhibitor against purified Chk1 kinase, based on the principles of the ADP-Glo™ Kinase Assay.[4][5] The assay measures the amount of ADP generated from the kinase reaction, which correlates directly with kinase activity.
Materials:
-
Full-length recombinant human Chk1 enzyme
-
Kinase substrate peptide (e.g., a derivative of Cdc25C)
-
Adenosine triphosphate (ATP)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the Chk1 enzyme and the substrate peptide in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Kₘ for Chk1) in Kinase Assay Buffer.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the ADP generated by the kinase reaction into a detectable ATP signal by adding 50 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Characterization
Cell-based assays are essential to confirm that an inhibitor can engage its target in a complex biological environment, exert a desired phenotypic effect (e.g., inhibit proliferation), and modulate downstream signaling pathways.
Data Presentation: Antiproliferative Activity
This compound demonstrates antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | Cancer Type | Parameter | Value (µM) |
| This compound | MV-4-11 | Acute Myeloid Leukemia | IC₅₀ | 0.14[3] |
| This compound | Z138 | Mantle Cell Lymphoma | IC₅₀ | 3.28[3] |
Data Presentation: Pharmacodynamic Biomarker Modulation
This compound modulates key phosphorylation events in the Chk1 signaling pathway within cells. Inhibition of Chk1 kinase activity leads to a decrease in its autophosphorylation at Serine 296 (pS296). Concurrently, the resulting unresolved DNA damage triggers a feedback loop that increases ATR-mediated phosphorylation of Chk1 at Serine 345 (pS345).[6]
| Compound | Cell Line | Treatment | Biomarker | Effect |
| This compound | MV-4-11 | 0-800 nM, 2h | pS296 Chk1 | Inhibition[3] |
| This compound | MV-4-11 | 0-800 nM, 2h | pS345 Chk1 | Induction[3] |
Experimental Protocols: Cell-Based Assays
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound
-
Sterile 96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Calculate the percent viability relative to vehicle-treated cells and determine the IC₅₀ value as described for the biochemical assay.
-
This protocol is used to detect changes in the phosphorylation status of Chk1 and other DDR proteins following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS345-Chk1, anti-pS296-Chk1, anti-total Chk1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle for a defined period (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells on ice using lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with other antibodies (e.g., for total protein or a loading control like β-actin) after stripping, if necessary.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of Chk1, which disrupts the DNA damage response signaling cascade.
Caption: The Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
In an uninhibited pathway, DNA damage activates the ATR kinase, which in turn phosphorylates and activates Chk1.[1][7] Active Chk1 then phosphorylates downstream targets, most notably the Cdc25 family of phosphatases.[2][8] This phosphorylation marks Cdc25 for degradation or sequestration, preventing it from activating Cdk complexes and thereby leading to cell cycle arrest.[8] this compound binds to the ATP-binding pocket of Chk1, preventing it from phosphorylating its substrates. This abrogates the G2/M checkpoint, causing cells with damaged DNA to prematurely enter mitosis, a lethal event known as mitotic catastrophe. This mechanism underlies the synergistic effect observed when this compound is combined with DNA-damaging agents like Gemcitabine.[3]
Overall Experimental Workflow
The in vitro characterization of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to more complex cell-based functional assays.
Caption: High-level workflow for the in vitro characterization of a Chk1 inhibitor.
This workflow begins with assessing the direct inhibitory effect of the compound on the purified enzyme. Positive hits are then profiled for selectivity against other kinases to ensure a specific mode of action. Subsequently, the compound's activity is validated in cellular models to measure its ability to penetrate cells, engage the target, and produce a functional outcome, such as inhibiting cell growth and modulating the intended signaling pathway.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Novel Chk1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of novel Checkpoint Kinase 1 (Chk1) inhibitors. Chk1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, making it a promising target for cancer therapy.[1][2] Inhibition of Chk1 can sensitize cancer cells, particularly those with defects in the G1 checkpoint (e.g., p53 mutations), to DNA-damaging agents by abrogating the S and G2/M checkpoints, leading to mitotic catastrophe and cell death.[3][4][5] This guide details the essential signaling pathways, experimental protocols, and data interpretation necessary for the robust preclinical assessment of these targeted agents.
The Chk1 Signaling Pathway in Cancer
Chk1 is a central transducer kinase in the ATR-Chk1 pathway, which is activated in response to a wide spectrum of DNA abnormalities, including those caused by replication stress and various DNA-damaging agents.[1][6] Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.
Key functions of the ATR-Chk1 pathway include:
-
Cell Cycle Checkpoint Control: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[3][7] This prevents the activation of cyclin-dependent kinases (CDK1 and CDK2), leading to arrest in the S and G2/M phases of the cell cycle, allowing time for DNA repair.[3][7]
-
Replication Fork Stability: During replication stress, Chk1 plays a crucial role in stabilizing stalled replication forks to prevent their collapse into DNA double-strand breaks.[3]
-
Suppression of Origin Firing: The pathway also suppresses the firing of new replication origins to prevent further DNA damage.[7]
In many cancer cells, the G1 checkpoint is dysfunctional due to mutations in genes like TP53. These cells become heavily reliant on the Chk1-dependent S and G2/M checkpoints for survival, especially when challenged with genotoxic agents.[4][8] Inhibiting Chk1 in this context removes these critical "brakes," forcing cells with damaged DNA to enter mitosis prematurely, resulting in a lethal outcome known as mitotic catastrophe.
Experimental Protocols for Preclinical Evaluation
A systematic approach is required to characterize a novel Chk1 inhibitor, moving from initial biochemical potency to cellular activity and finally to in vivo efficacy and tolerability.
In Vitro Evaluation
A. Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compound against the Chk1 enzyme and to assess its selectivity against other kinases.
-
Methodology:
-
Enzyme Source: Recombinant human Chk1 protein.
-
Assay Format: Common formats include dissociation-enhanced lanthanide fluorescent immunoassays (DELFIA) or microfluidic assays that measure the phosphorylation of a substrate peptide.[9]
-
Procedure: The Chk1 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor.
-
Detection: The amount of phosphorylated substrate is quantified using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
-
Selectivity Profiling: The inhibitor is tested against a panel of other kinases (e.g., Chk2, CDKs, ATR) to determine its selectivity, which is crucial for minimizing off-target effects.[10]
-
B. Cell-Based Assays
-
Objective: To evaluate the compound's activity in a cellular context, including its ability to inhibit cell growth, abrogate checkpoints, and induce DNA damage.
-
Methodology:
-
Cell Lines: A panel of human cancer cell lines with varying genetic backgrounds (e.g., p53 wild-type vs. mutant) is used.[10]
-
Growth Inhibition/Cytotoxicity Assay:
-
Protocol: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations, either as a single agent or in combination with a DNA-damaging agent (e.g., gemcitabine, SN38).[10][11] Cell viability is assessed after a defined period (e.g., 72 hours to 6 days) using assays like MTT, CellTiter-Glo, or by quantifying total DNA.[12]
-
Endpoint: GI50 (concentration for 50% growth inhibition) or IC50 values are determined.
-
-
Checkpoint Abrogation Assay:
-
Protocol: Cells are first arrested in a specific cell cycle phase (e.g., G2 phase using etoposide or S phase using hydroxyurea).[11][13] They are then treated with the Chk1 inhibitor. Cell cycle distribution is analyzed by flow cytometry after staining DNA with propidium iodide.
-
Endpoint: Abrogation of the checkpoint is observed as a decrease in the S/G2-M population and a potential increase in the sub-G1 population (indicative of apoptosis). The IC50 for checkpoint abrogation can be calculated.[14]
-
-
Pharmacodynamic (PD) Biomarker Analysis (Western Blotting):
-
Protocol: Cells are treated with the inhibitor (alone or in combination) for various times. Cell lysates are then prepared and analyzed by Western blotting.
-
Key Biomarkers:
-
Target Engagement: Inhibition of Chk1 autophosphorylation at S296.[13][14]
-
Checkpoint Abrogation: Decrease in inhibitory phosphorylation of CDK1 at Tyr15 (pY15 CDK1).[13][14]
-
DNA Damage: Increase in phosphorylated Histone H2AX at Ser139 (γH2AX), a marker of DNA double-strand breaks.[10][15]
-
Apoptosis: Increase in cleaved PARP or cleaved Caspase-3.[4][16]
-
Mitotic Entry: Increase in phosphorylated Histone H3 (pHH3), a marker of mitosis.[10]
-
-
-
In Vivo Evaluation
-
Objective: To assess the inhibitor's anti-tumor efficacy, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in animal models.
-
Methodology:
-
Animal Models:
-
Pharmacokinetic (PK) Studies:
-
Protocol: The inhibitor is administered to non-tumor-bearing mice via the intended clinical route (e.g., oral, intravenous).[13][18] Blood samples are collected at various time points.
-
Analysis: Drug concentration in plasma is measured (e.g., by LC-MS/MS).
-
Parameters: Key PK parameters are calculated, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).[13]
-
-
Efficacy Studies:
-
Protocol: Once tumors reach a specified size, mice are randomized into groups (vehicle, inhibitor alone, chemotherapy alone, combination).[10] The drugs are administered according to a defined schedule. Tumor volume and body weight are measured regularly.
-
Endpoint: Tumor growth inhibition (TGI) is the primary endpoint. Tumor regression may also be observed.[19]
-
-
Pharmacodynamic (PD) Studies:
-
Protocol: Tumor-bearing mice are treated with the inhibitor. Tumors (and sometimes surrogate tissues like skin) are collected at different time points post-dose.[20]
-
Analysis: Tumor lysates are analyzed by Western blotting or immunohistochemistry (IHC) for the same biomarkers assessed in vitro (e.g., pChk1, γH2AX, pY15 CDK1) to confirm target engagement and downstream effects in the tumor tissue.[14][20]
-
-
Data Presentation: Quantitative Summaries
Clear and concise data presentation is crucial for comparing novel inhibitors and making informed development decisions.
Table 1: In Vitro Potency and Selectivity of Novel Chk1 Inhibitors
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | CDK1 IC50 (nM) | Selectivity (Chk2/Chk1) | Selectivity (CDK1/Chk1) | Reference |
| V158411 | 4.4 | 4.5 | >50,000 | ~1 | >10,000 | [10] |
| SAR-020106 | 13.3 | - | - | - | - | [14] |
| SCH900776 (MK-8776) | <3 | - | - | - | - | [11] |
| CCT245737 | <10 | - | - | - | - | [9] |
| Data presented as representative values from cited literature. "-" indicates data not specified in the source. |
Table 2: Cellular Activity of Novel Chk1 Inhibitors in Combination Therapy
| Cell Line | Chk1 Inhibitor | Chemotherapy | Fold Sensitization | Reference |
| HT29 (p53 mutant) | V158411 | Gemcitabine | >10 | [10] |
| HT29 (p53 mutant) | V158411 | SN38 | >10 | [10] |
| Multiple Lines | SCH900776 | Hydroxyurea | 20- to 70-fold | [11] |
| Multiple Lines | SCH900776 | Gemcitabine | 5- to 10-fold | [11] |
| Colon Tumor Lines | SAR-020106 | Gemcitabine | 3.0- to 29-fold | [14] |
| Colon Tumor Lines | SAR-020106 | SN38 | 3.0- to 29-fold | [14] |
| Fold sensitization is typically calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with the Chk1 inhibitor. |
Table 3: Preclinical Pharmacokinetics of Novel Chk1 Inhibitors in Mice
| Inhibitor | Dose & Route | Cmax (µmol/L) | t1/2 (h) | AUC (nmol/L·h) | Oral Bioavailability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SAR-020106 | 5 mg/kg i.v. | 1.35 | - | 703 | - |[13] | | CASC-578 | Oral | - | - | - | Bioavailable in multiple species |[18] | | PEP07 | Oral | - | - | - | Orally available, brain-penetrant |[19] | Pharmacokinetic parameters are highly dependent on the specific study conditions. "-" indicates data not specified in the source.
Combination Strategies and Biomarkers
The clinical development of Chk1 inhibitors has largely focused on combination therapies, as monotherapy activity is often limited to tumors with high intrinsic replication stress.[21][22]
Rationale for Combination Therapy:
-
Synthetic Lethality with DNA Damaging Agents: The primary strategy involves combining Chk1 inhibitors with agents that induce DNA damage or replication stress (e.g., gemcitabine, irinotecan, cisplatin).[5][10][23] The chemotherapy creates the damage, and the Chk1 inhibitor prevents the cell from arresting to repair that damage, leading to selective killing of p53-deficient tumor cells.[24]
-
Overcoming Resistance: Chk1 inhibition is being explored to overcome resistance to other targeted therapies, such as PARP inhibitors in BRCA-mutant cancers.[25]
-
Novel Combinations: Preclinical studies are investigating combinations with other DDR inhibitors (e.g., ATR or WEE1 inhibitors) or inhibitors of other signaling pathways like PI3K/mTOR.[15][17][26]
Potential Predictive Biomarkers: Identifying patients most likely to respond is critical for clinical success.
-
TP53 Mutation Status: As p53-deficient cells are more reliant on the G2 checkpoint, this is a key, albeit not absolute, biomarker.[10]
-
Replication Stress Markers: High levels of intrinsic replication stress may predict for single-agent activity. Potential biomarkers include Cyclin E1 (CCNE1) amplification and overexpression of BLM helicase.[25]
-
DNA Repair Defects: Tumors with defects in other DNA repair pathways, such as homologous recombination, may be more vulnerable to Chk1 inhibition.[15]
-
Pharmacodynamic Markers: Changes in pChk1 levels in tumor or surrogate tissues may serve as a biomarker of target engagement and biological activity.[20][27]
Conclusion
The preclinical evaluation of novel Chk1 inhibitors requires a multifaceted approach, integrating biochemical, cellular, and in vivo studies. Key success factors include demonstrating potent and selective on-target activity, achieving favorable pharmacokinetic properties, and showing efficacy in relevant tumor models, particularly in combination with standard-of-care or other targeted agents. A strong emphasis on biomarker development, from early pharmacodynamic markers of target engagement to predictive markers of sensitivity, is essential to guide rational clinical trial design and ultimately improve patient outcomes. The continued investigation of Chk1 inhibitors, informed by robust preclinical data, holds significant promise for expanding the arsenal of targeted cancer therapies.
References
- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors of human Chk1 using pharmacophore-based virtual screening and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mTORC1 and DNA‐PKcs as novel molecular determinants of sensitivity to Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. medrxiv.org [medrxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chk1-IN-6 and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[1] Many cancer cells, particularly those with a defective p53 pathway, rely heavily on Chk1 for survival, especially when challenged with DNA-damaging agents.[2] Gemcitabine, a nucleoside analog, is a widely used chemotherapeutic agent that incorporates into DNA, leading to chain termination and inhibition of DNA synthesis, thereby inducing replication stress and DNA damage.[3]
The combination of a Chk1 inhibitor, such as Chk1-IN-6, with Gemcitabine presents a promising therapeutic strategy. By inhibiting Chk1, the Gemcitabine-induced cell cycle arrest is abrogated, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and enhanced cancer cell death, a concept known as synthetic lethality.[2][4] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and Gemcitabine combination therapy.
Mechanism of Action
Gemcitabine, a pro-drug, is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to stalled replication forks and DNA strand breaks.[3] This DNA damage activates the ATR-Chk1 signaling pathway.[2][5] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[6][7] This results in S-phase and G2/M checkpoint arrest, allowing time for DNA repair.[2]
This compound, as a potent and selective Chk1 inhibitor, blocks the phosphorylation of downstream targets of Chk1. This prevents the inactivation of Cdc25, leading to the activation of CDKs and the abrogation of the DNA damage-induced cell cycle checkpoints.[2][8] As a result, cells with Gemcitabine-induced DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptosis.[2][9] The combination therapy is particularly effective in p53-deficient tumors, which lack the G1 checkpoint and are thus more reliant on the Chk1-mediated S and G2/M checkpoints for survival upon DNA damage.[2]
Signaling Pathway
Caption: Signaling pathway of this compound and Gemcitabine combination therapy.
Quantitative Data Summary
Disclaimer: The following tables summarize representative quantitative data from preclinical studies of potent Chk1 inhibitors in combination with Gemcitabine. Data for the specific compound this compound may vary.
Table 1: In Vitro Cytotoxicity (IC50) of Chk1 Inhibitors and Gemcitabine
| Cell Line | Cancer Type | Chk1 Inhibitor (IC50, µM) | Gemcitabine (IC50, nM) | Gemcitabine + Chk1 Inhibitor (IC50, nM) | Reference |
| A549 | Non-Small Cell Lung | - | 2,834 | - | [2] |
| A549/G+ | Gemcitabine-Resistant NSCLC | - | 33,582 | - | [2] |
| MIA PaCa-2 | Pancreatic | - | 160 | 12 | [10] |
| BxPC3 | Pancreatic | - | 50 | 8 | [10] |
| Panc-1 | Pancreatic | - | 480 | 110 | [10] |
| HT-29 | Colon | - | 30 (GI50) | - | [9] |
| Calu-6 | Lung | - | - | - | [11] |
Table 2: Apoptosis Induction by Chk1 Inhibitor and Gemcitabine Combination
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| A549 | Control | ~5 | [2] |
| siChk1 | ~7 | [2] | |
| Gemcitabine | ~10 | [2] | |
| siChk1 + Gemcitabine | ~35 | [2] | |
| A549/G+ | Control | ~3 | [2] |
| siChk1 | ~5 | [2] | |
| Gemcitabine | ~8 | [2] | |
| siChk1 + Gemcitabine | ~25 | [2] |
Table 3: Cell Cycle Distribution after Chk1 Inhibitor and Gemcitabine Treatment
| Cell Line | Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| A549 | Control | ~55 | ~30 | ~15 | [2] |
| Gemcitabine | ~65 | ~20 | ~15 | [2] | |
| siChk1 + Gemcitabine | ~20 | ~65 | ~15 | [2] | |
| A549/G+ | Control | ~60 | ~25 | ~15 | [2] |
| Gemcitabine | ~40 | ~45 | ~15 | [2] | |
| siChk1 + Gemcitabine | ~15 | ~70 | ~15 | [2] |
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound and Gemcitabine combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Gemcitabine, alone and in combination, and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Gemcitabine (dissolved in sterile water or PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Gemcitabine in culture medium.
-
Treat the cells with varying concentrations of this compound, Gemcitabine, or the combination. Include a vehicle control (DMSO). For combination studies, a fixed ratio or a matrix of concentrations can be used.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and Gemcitabine.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, Gemcitabine, or the combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and Gemcitabine on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay. A 24-hour treatment is often sufficient to observe cell cycle changes.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of key proteins in the DNA damage response and apoptotic pathways.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (Ser345), anti-γH2AX (Ser139), anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like Actin or Tubulin to ensure equal protein loading.
Logical Rationale for Combination Therapy
Caption: Logical framework illustrating the rationale for combining a Chk1 inhibitor with Gemcitabine.
Conclusion
The combination of this compound and Gemcitabine holds significant promise as a therapeutic strategy for various cancers, particularly those with defects in the p53 pathway. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively investigate the synergistic potential of this combination therapy. By elucidating the underlying molecular mechanisms and quantifying the therapeutic efficacy, these studies will contribute to the advancement of this promising anti-cancer strategy towards clinical application.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHEK1 - Wikipedia [en.wikipedia.org]
- 8. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Chk1-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chk1-IN-6, a selective and orally active Chk1 inhibitor, in cell viability and related assays. Detailed protocols for assessing cell proliferation, apoptosis, and cell cycle effects are provided, along with expected outcomes based on the mechanism of Chk1 inhibition.
Introduction to this compound
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells, particularly those with p53 mutations, are highly dependent on the Chk1-mediated checkpoint for survival.[1][3] Inhibition of Chk1 in such cancer cells can lead to the abrogation of cell cycle checkpoints, accumulation of DNA damage, and ultimately, mitotic catastrophe and apoptosis.[3][4]
This compound is a potent and selective inhibitor of Chk1 with a reported IC50 of 16.1 nM . It has demonstrated anti-proliferative activity in various cancer cell lines and has shown synergistic anti-cancer effects when used in combination with DNA-damaging agents like gemcitabine.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the anti-proliferative activity of this compound in different cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MV-4-11 | Acute Myeloid Leukemia | 0.14 | |
| Z138 | Mantle Cell Lymphoma | 3.28 | |
| HT-29 | Colorectal Adenocarcinoma | Synergistic with Gemcitabine | This compound (0-5 nM) combined with Gemcitabine showed a synergistic effect. |
| A549 | Lung Carcinoma | Synergistic with Gemcitabine | This compound (0-5 nM) combined with Gemcitabine showed a synergistic effect. |
| RPMI-8226 | Multiple Myeloma | Synergistic with Gemcitabine | This compound (0-5 nM) combined with Gemcitabine showed a synergistic effect. |
Signaling Pathway and Experimental Workflow
Chk1 Signaling Pathway in DNA Damage Response
Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Cell Viability Assessment
Caption: General experimental workflow for assessing the effects of this compound on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[2][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) using propidium iodide staining and flow cytometry.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
-
Data Interpretation:
-
The DNA content will be proportional to the PI fluorescence.
-
The first peak represents cells in the G1 phase (2N DNA content).
-
The region between the two peaks represents cells in the S phase (synthesizing DNA).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
A sub-G1 peak may be observed, which is indicative of apoptotic cells with fragmented DNA.
-
Inhibition of Chk1 is expected to cause an accumulation of cells in the S and G2/M phases, followed by an increase in the sub-G1 population, indicating apoptosis.
-
Expected Outcomes and Troubleshooting
-
Cell Viability: Treatment with this compound is expected to decrease cell viability in a dose-dependent manner, particularly in cancer cell lines with a high reliance on the Chk1 checkpoint.
-
Apoptosis: An increase in the percentage of apoptotic cells (early and late) is anticipated following treatment with this compound.
-
Cell Cycle: Inhibition of Chk1 is expected to lead to an abrogation of the G2/M checkpoint, causing cells to prematurely enter mitosis with damaged DNA. This can be observed as an initial accumulation of cells in the S and G2/M phases, followed by an increase in the sub-G1 population as cells undergo apoptosis.
-
Troubleshooting:
-
Low signal in MTT assay: Ensure optimal cell seeding density and that the MTT solution is properly prepared and protected from light.
-
High background in apoptosis assay: Ensure proper washing of cells and use appropriate compensation controls for flow cytometry.
-
Poor resolution of cell cycle peaks: Ensure proper fixation and RNase treatment to avoid RNA staining and cell clumps.
-
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound to investigate its effects on cell viability and elucidate its potential as a therapeutic agent.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 9. kumc.edu [kumc.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ibis-sevilla.es [ibis-sevilla.es]
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Markers with Chk1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets to initiate cell cycle arrest, allowing time for DNA repair.[1][2] Inhibition of Chk1 is a promising anti-cancer strategy, as it can sensitize cancer cells, particularly those with p53 mutations, to DNA-damaging agents by abrogating cell cycle checkpoints and forcing cells into mitosis with unrepaired DNA, leading to mitotic catastrophe and cell death.
Chk1-IN-6 is a potent and selective inhibitor of Chk1 with an IC50 of 16.1 nM.[3] This small molecule has demonstrated antiproliferative activity and synergistic effects with chemotherapeutic agents like gemcitabine.[3] A key consequence of Chk1 inhibition is the accumulation of DNA double-strand breaks (DSBs), a severe form of DNA damage. These DSBs can be visualized and quantified using immunofluorescence (IF) microscopy to detect specific marker proteins that accumulate at the damage sites.
This document provides detailed application notes and protocols for the use of this compound to induce and visualize DNA damage markers, specifically γH2AX and 53BP1, via immunofluorescence staining.
Mechanism of Action: Chk1 Inhibition and DNA Damage
Under normal conditions, Chk1 helps to stabilize replication forks and prevent the collapse of stalled forks into DSBs. Inhibition of Chk1 with compounds like this compound disrupts this protective mechanism. This leads to an increase in replication stress, the collapse of replication forks, and the formation of DSBs.
The presence of DSBs triggers the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This phosphorylation event is one of the earliest markers of DSBs and serves as a platform to recruit a cascade of DNA repair proteins, including 53BP1 (p53 binding protein 1). Both γH2AX and 53BP1 accumulate at the sites of DSBs, forming distinct nuclear foci that can be detected by immunofluorescence. The number and intensity of these foci are directly proportional to the extent of DNA damage.
Treatment of cells with this compound, particularly in combination with DNA-damaging agents like gemcitabine, is expected to lead to a significant increase in the formation of γH2AX foci.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk1 signaling pathway in the context of DNA damage and the general workflow for immunofluorescence staining after this compound treatment.
Caption: Chk1 signaling pathway in DNA damage response and the effect of this compound.
References
Application Notes and Protocols for In Vivo Administration of Chk1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chk1-IN-6 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] As a key transducer in the ATR-Chk1 signaling pathway, Chk1 activation leads to cell cycle arrest, providing time for DNA repair.[1] Inhibition of Chk1 can therefore sensitize cancer cells, particularly those with p53 deficiencies, to DNA-damaging chemotherapeutic agents by abrogating cell cycle checkpoints and inducing mitotic catastrophe. This compound has been identified as an orally bioavailable inhibitor, making it a valuable tool for in vivo cancer research.[1] These application notes provide detailed protocols for the preparation and in vivo administration of this compound in a research setting.
Chk1 Signaling Pathway
The ATR-Chk1 pathway is a central component of the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage, the ATR kinase is activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates a range of downstream targets, including the Cdc25 family of phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest at the G2/M and S phases, allowing time for DNA repair. In cancer cells with a defective G1 checkpoint (often due to p53 mutation), the S and G2/M checkpoints regulated by Chk1 are critical for survival, making Chk1 an attractive therapeutic target.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that detailed pharmacokinetic and solubility data for this compound are not extensively available in the public domain. Researchers are advised to perform their own studies to determine these parameters for their specific experimental conditions.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Chk1 inhibition) | - | 16.1 nM | [1] |
| IC₅₀ (antiproliferative) | MV-4-11 | 0.14 µM | [1] |
| IC₅₀ (antiproliferative) | Z138 | 3.28 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Mouse Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| MV-4-11 Xenograft | 5 mg/kg, p.o. | Once daily for 21 days | 51.62% | [1] |
| MV-4-11 Xenograft | 15 mg/kg, p.o. | Once daily for 21 days | 95.52% | [1] |
| MV-4-11 Xenograft | 30 mg/kg, p.o. | Once daily for 21 days | 94.90% | [1] |
| HT-29 Xenograft | 5-30 mg/kg, p.o. + Gemcitabine | 5 days/week for 22 days | Synergistic anticancer effect | [1] |
Table 3: Recommended In Vivo Formulation
| Component | Percentage | Purpose |
| DMSO | 5% | Solubilizing agent |
| PEG300 | 30% | Co-solvent and vehicle |
| Sterile Water | 65% | Diluent |
Note: This formulation is a suggestion from a commercial vendor. The optimal formulation may vary depending on the experimental requirements and should be empirically determined.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice, based on a commonly used vehicle for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 15 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing 5% DMSO, 30% PEG300, and 65% sterile water. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, and 650 µL of sterile water.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO portion of the vehicle to the this compound powder. Vortex thoroughly to dissolve the compound completely.
-
Add the PEG300 portion of the vehicle and vortex again until the solution is clear.
-
Finally, add the sterile water portion of the vehicle in a stepwise manner while vortexing to ensure the compound remains in solution.
-
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution. However, ensure the compound is stable under these conditions.
-
Storage: It is recommended to prepare the formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. Check for any precipitation before use.
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
This protocol provides a step-by-step guide for the oral administration of the prepared this compound formulation to mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of the formulation to be administered. The typical dosing volume for mice is 5-10 mL/kg.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Mark the needle if necessary.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the this compound formulation.
-
Administer the solution at a steady rate to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes immediately after the procedure and then periodically as per the experimental protocol.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo study involving the preparation and administration of this compound.
References
Determining the Optimal Concentration of Chk1-IN-6 for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated, primarily through phosphorylation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, leading to cell cycle arrest, which allows time for DNA repair.[1][2] This protective mechanism is often exploited by cancer cells to survive genotoxic therapies. Consequently, inhibition of Chk1 has emerged as a promising anti-cancer strategy, particularly in combination with DNA-damaging agents, to induce synthetic lethality in tumor cells with compromised p53 function.
Chk1-IN-6 is a small molecule inhibitor of Chk1. Determining its optimal concentration is a crucial first step in any experimental design. This document provides a comprehensive guide with detailed protocols to establish the effective concentration of this compound for in vitro studies. The methodologies outlined will enable researchers to assess its impact on cell viability, target engagement, and cell cycle progression.
Mechanism of Action: The Chk1 Signaling Pathway
In response to single-stranded DNA (ssDNA) breaks, which can arise from replication stress or DNA damage, ATR is activated and subsequently phosphorylates Chk1 at key serine residues, primarily Ser317 and Ser345.[1][3][4] This phosphorylation event fully activates Chk1, which then phosphorylates a range of downstream targets to orchestrate a cellular response. Key substrates include the Cdc25 family of phosphatases, which are inactivated by Chk1-mediated phosphorylation. This inactivation prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, predominantly at the G2/M and S phases.[1] Chk1 inhibitors, such as this compound, competitively bind to the ATP-binding pocket of Chk1, preventing its kinase activity and thereby abrogating the cell cycle checkpoint.
Caption: Chk1 signaling pathway activated by DNA damage.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the table below summarizes the reported cellular IC50 values for other well-characterized Chk1 inhibitors in various cancer cell lines. This data can serve as a reference for establishing an initial concentration range for this compound in your experiments. A typical starting point for a novel inhibitor would be a broad range from low nanomolar to high micromolar, followed by a narrower titration around the observed effective concentration.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| MK-8776 | AsPC-1 | pS296-Chk1 Inhibition | 0.3 µM | [5] |
| SRA737 | AsPC-1 | pS296-Chk1 Inhibition | 1 µM | [5] |
| LY2606368 | AsPC-1 | pS296-Chk1 Inhibition | 3 nM | [5] |
| SAR-020106 | HT29 | Cell Viability | 13.3 nM (Biochemical IC50) | [4] |
| PF-00477736 | B-ALL/T-ALL cell lines | Cell Viability (24h) | 20-100 nM | [6] |
| V158411 | HT29 | pS296-Chk1 Inhibition | 48 nM | [1] |
Experimental Workflow
The following workflow provides a systematic approach to determine the optimal concentration of this compound.
Caption: A stepwise workflow for optimal concentration determination.
Experimental Protocols
Protocol 1: Determination of Cell Viability (GI50) using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Chk1 Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of Chk1 at Serine 296 (pChk1 S296), a marker of Chk1 activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea or Etoposide) to induce Chk1 phosphorylation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pChk1 (S296), anti-Chk1 (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) to induce Chk1 phosphorylation.
-
Inhibitor Treatment: Co-treat or pre-treat the cells with various concentrations of this compound (e.g., ranging from 10 nM to 10 µM) for a specified time (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pChk1 signal to the total Chk1 and loading control signals. Determine the concentration of this compound that causes a significant reduction in pChk1 levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution, specifically its ability to abrogate the S and G2/M checkpoints.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DNA damaging agent (optional, to induce checkpoint arrest)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a defined period (e.g., 24 hours). If investigating checkpoint abrogation, pre-treat with a DNA damaging agent to induce arrest before adding the inhibitor.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases. A decrease in the S and G2/M populations after DNA damage and inhibitor treatment indicates checkpoint abrogation.
Conclusion
The optimal concentration of this compound will be cell-line dependent and should be empirically determined. By following the integrated workflow and detailed protocols provided in these application notes, researchers can systematically identify a concentration that effectively inhibits Chk1 activity, impacts cell viability, and modulates the cell cycle. This foundational data is essential for the design of robust and reproducible experiments to further investigate the therapeutic potential of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2ym6 - Crystal structure of checkpoint kinase 1 (Chk1) in complex with inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
Troubleshooting & Optimization
troubleshooting Chk1-IN-6 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chk1-IN-6. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Troubleshooting Guide: this compound Insolubility
Issue: The this compound powder is not dissolving in DMSO.
If you are experiencing difficulty dissolving the this compound powder in DMSO, please follow this troubleshooting workflow:
Question: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are several steps you can take to mitigate precipitation:
-
Increase the Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the DMSO stock to your aqueous medium to reach the desired final concentration, thereby keeping the final DMSO concentration low (ideally below 0.1%).[1][2][3]
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Add Stock to Medium Slowly: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual addition can help prevent the compound from crashing out of solution.
-
Brief Sonication: If a precipitate still forms, you can try a brief sonication of the final diluted solution in a 37°C water bath. However, be cautious with this step as prolonged sonication can potentially degrade the compound.
-
Consider Co-solvents (for in vivo or specialized applications): For non-cell-based assays or in vivo studies, a formulation with co-solvents may be necessary. A reported formulation for a similar Chk1 inhibitor for in vivo use consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[4][5] It is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact solubility.[4][5]
Q2: What is the solubility of this compound in different solvents?
A2: Quantitative solubility data for this compound is limited. However, based on available information for this compound and similar compounds, the following table summarizes the expected solubility.
| Solvent | Solubility | Method |
| DMSO | 25 mg/mL (68.43 mM) | Requires ultrasonication, warming, and heating to 60°C.[4] |
| Ethanol | Poorly soluble | Data not available, but expected to be significantly lower than DMSO. |
| Water | Insoluble | Data not available, but expected to be virtually insoluble. |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution of this compound, follow this detailed protocol:
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years.[5] |
| In DMSO | -20°C | Up to 1 month.[4] |
| -80°C | Up to 6 months.[4] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q5: What is the mechanism of action of Chk1 inhibitors?
A5: Chk1 (Checkpoint kinase 1) is a crucial protein kinase in the DNA damage response (DDR) pathway. When DNA damage occurs, Chk1 is activated and halts the cell cycle to allow for DNA repair. Chk1 inhibitors block this process, preventing the cell from arresting to repair DNA damage. In cancer cells, which often have a high level of DNA damage, inhibiting Chk1 forces them to enter mitosis with damaged DNA, leading to a type of cell death called mitotic catastrophe.
References
Technical Support Center: Overcoming Resistance to Chk1 Inhibitors
Disclaimer: The following technical support guide provides information on overcoming resistance to Checkpoint Kinase 1 (Chk1) inhibitors. While the focus is on providing guidance relevant to Chk1-IN-6, the specific experimental data and established resistance mechanisms are primarily based on studies of other well-characterized Chk1 inhibitors such as Prexasertib (LY2603618), SRA737, and AZD7762. The principles and strategies outlined here are expected to be broadly applicable to this compound, but direct experimental validation is recommended.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell line cultures. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to Chk1 inhibitors can arise through several molecular mechanisms:
-
Loss or Downregulation of Chk1: The primary target of the inhibitor may be lost or its expression significantly reduced, rendering the drug ineffective. This can occur through genetic mutations, epigenetic silencing, or increased protein degradation. For instance, downregulation of the deubiquitinating enzyme USP1 can lead to increased Chk1 degradation.
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for Chk1 inhibition by activating alternative survival pathways. Commonly observed mechanisms include the upregulation of the PI3K/AKT/mTOR and the RAS/MEK/ERK signaling cascades. These pathways can promote cell survival and proliferation, overriding the cell cycle arrest induced by Chk1 inhibition.
-
Alterations in Upstream Regulators: Reduced expression or inactivating mutations in proteins that activate Chk1, such as Claspin, can lead to diminished Chk1 activity and consequently, reduced sensitivity to its inhibitors.
-
Dysfunction in NF-κB Signaling: There is a known crosstalk between the Chk1 and NF-κB pathways. Dysfunctional NF-κB signaling has been linked to the development of resistance to Chk1 inhibitors.
Q2: Our cells are intrinsically resistant to this compound. What are the possible underlying causes?
A2: Intrinsic resistance to Chk1 inhibitors can be attributed to pre-existing cellular characteristics:
-
p53 Status: Tumors with wild-type p53 may be less dependent on the Chk1-mediated S and G2/M checkpoints for DNA damage repair, as they can rely on a functional G1 checkpoint. Consequently, they may be less sensitive to Chk1 inhibition.
-
Low Endogenous Replication Stress: Cancer cells with lower levels of baseline replication stress may be less reliant on Chk1 for survival, making them inherently less sensitive to Chk1 inhibitors.
-
Pre-existing Activation of Survival Pathways: Cells with constitutive activation of pro-survival pathways like PI3K/AKT or ERK/MAPK may be inherently resistant to the pro-apoptotic effects of Chk1 inhibition.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, preventing it from reaching its target at an effective concentration.
Q3: What combination therapies have shown promise in overcoming resistance to Chk1 inhibitors?
A3: Combining Chk1 inhibitors with other targeted therapies or conventional chemotherapy is a key strategy to overcome resistance. Promising combinations include:
-
PARP Inhibitors (e.g., Olaparib, Rucaparib, Niraparib): Chk1 and PARP play crucial roles in DNA damage repair. Dual inhibition can lead to synthetic lethality, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).
-
ATR Inhibitors: ATR is the primary activator of Chk1 in response to replication stress. Combining ATR and Chk1 inhibitors can lead to a more profound and sustained inhibition of the DNA damage response.
-
WEE1 Inhibitors: WEE1 is another critical regulator of the G2/M checkpoint. Co-inhibition of Chk1 and WEE1 can force cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
-
PI3K/AKT/mTOR Inhibitors: For cells that have upregulated this survival pathway, co-treatment with inhibitors of this cascade can re-sensitize them to Chk1 inhibition.
-
MEK/ERK Inhibitors: Similar to PI3K/AKT inhibitors, targeting the ERK pathway can be effective in overcoming resistance driven by its activation.
-
DNA Damaging Agents (e.g., Gemcitabine, Cisplatin): Chk1 inhibitors can potentiate the efficacy of DNA damaging agents by preventing cancer cells from repairing the induced damage and arresting the cell cycle.
Troubleshooting Guides
Problem 1: Increasing IC50 of this compound in our cell line over time.
| Possible Cause | Suggested Action |
| Development of a resistant subpopulation. | 1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze Chk1 expression and the status of key survival pathways (PI3K/AKT, ERK/MAPK) in the resistant clones compared to the parental line via Western blotting. |
| Loss of Chk1 expression or function. | 1. Quantify Chk1 mRNA and protein levels using qPCR and Western blotting. 2. Sequence the CHEK1 gene to check for mutations. |
| Activation of bypass signaling pathways. | 1. Perform a phospho-kinase array or Western blot analysis for key nodes in the PI3K/AKT and ERK/MAPK pathways (e.g., p-AKT, p-ERK). 2. Test the efficacy of combination therapy with a PI3K or MEK inhibitor. |
Problem 2: No significant cell death observed with this compound as a single agent.
| Possible Cause | Suggested Action |
| Cell line may have intrinsic resistance. | 1. Check the p53 status of your cell line. 2. Assess the basal level of replication stress (e.g., by measuring γH2AX levels). |
| Suboptimal drug concentration or treatment duration. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 2. Ensure the inhibitor is stable in your culture medium over the treatment period. |
| High activity of pro-survival pathways. | 1. Evaluate the baseline activation of PI3K/AKT and ERK/MAPK pathways. 2. Test for synergistic effects by combining this compound with inhibitors of these pathways. |
| Inefficient induction of DNA damage. | 1. Combine this compound with a DNA damaging agent like gemcitabine or cisplatin to enhance its cytotoxic effects. |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to Chk1 Inhibitors in Cancer Cell Lines
| Cell Line | Chk1 Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| JEKO-1 (Mantle Cell Lymphoma) | PF-00477736 | ~25 | >150 | >6 | [1] |
| MV4-11 (AML) | JQ1 (indirectly affects Chk1) | 715.6 | (shRNA knockdown of CHK1) 129.7 / 63.8 | 5.5 - 11.2 | [2] |
| A549 (NSCLC) | SRA737 | ~400 | (with POLA1 knockdown) ~50 | ~8 | [3] |
| SW620 (Colorectal Cancer) | SRA737 | ~800 | (with POLA1 knockdown) ~100 | ~8 | [3] |
Table 2: Synergistic Effects of Chk1 Inhibitors in Combination Therapies
| Cell Line | Chk1 Inhibitor | Combination Drug | Observation | Reference |
| Multiple Mammary and Ovarian Cancer Lines | SRA737 | Niraparib (PARPi) | Synergistic cell death | [4] |
| HT29 (Colon Cancer) | V158411 | mTOR inhibitor | Increased sensitivity, reduced HRR proteins | [5] |
| A375-PLX-R (Melanoma) | PF477736 | PLX4032 (BRAFi) | Synergistic inhibition of cell viability and colony formation | [6] |
| NSCLC and Colorectal Cancer Lines | SRA737 / MK-8776 | B-family DNA polymerase knockdown | 5- to 16-fold sensitization | [3] |
Experimental Protocols
Generation of Chk1 Inhibitor-Resistant Cell Lines
Objective: To develop a cancer cell line with acquired resistance to a Chk1 inhibitor through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine the initial IC50: Perform a dose-response assay (e.g., CCK-8 or SRB assay) to determine the half-maximal inhibitory concentration (IC50) of the Chk1 inhibitor in the parental cell line after 72 hours of treatment.
-
Initial chronic exposure: Culture the parental cells in medium containing the Chk1 inhibitor at a concentration equal to the IC20-IC30.
-
Monitor cell growth: Continuously monitor the cells. Initially, a significant reduction in cell proliferation is expected.
-
Dose escalation: Once the cells resume a normal growth rate (typically after 2-4 weeks), increase the concentration of the Chk1 inhibitor by approximately 1.5 to 2-fold.
-
Repeat dose escalation: Repeat step 4, gradually increasing the drug concentration. This process can take several months.
-
Characterize resistant cells: Once cells are stably proliferating in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50), characterize the resistant cell line. Confirm the shift in IC50 compared to the parental line.
-
Maintenance of resistant line: Maintain the resistant cell line in a medium containing the final concentration of the Chk1 inhibitor to prevent the loss of the resistant phenotype.
Western Blot Analysis of Chk1 Signaling Pathway
Objective: To assess the expression and phosphorylation status of key proteins in the Chk1 signaling pathway in sensitive versus resistant cells.
Methodology:
-
Sample preparation: Culture sensitive and resistant cells to 70-80% confluency. Treat with the Chk1 inhibitor at the respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours).
-
Cell lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and protein transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against total Chk1, phospho-Chk1 (Ser345), total ATR, phospho-ATR (Ser428), γH2AX, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
Objective: To evaluate the long-term proliferative capacity of cancer cells after treatment with a Chk1 inhibitor, alone or in combination.
Methodology:
-
Cell seeding: Plate a low density of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug treatment: Treat the cells with the Chk1 inhibitor and/or the combination drug at various concentrations for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution for 10-20 minutes.
-
Colony counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Chk1 inhibition on cell cycle distribution.
Methodology:
-
Cell treatment: Treat cells with the Chk1 inhibitor at the desired concentration and for the desired time.
-
Cell harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow cytometry: Analyze the samples on a flow cytometer.
-
Data analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Overview of resistance mechanisms to Chk1 inhibitors.
Caption: Experimental workflow for studying and overcoming Chk1 inhibitor resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CHK1 inhibitor SRA737 synergizes with PARP1 inhibitors to kill carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTORC1 and DNA‐PKcs as novel molecular determinants of sensitivity to Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
interpreting unexpected results from Chk1-IN-6 experiments
Welcome to the technical support center for Chk1-IN-6 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating challenges encountered during their work with this Chk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Chk1 inhibitors like this compound?
A1: Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway. It plays a key role in arresting the cell cycle to allow time for DNA repair.[1][2][3] Chk1 inhibitors, such as this compound, are designed to block the activity of the Chk1 kinase.[2] By inhibiting Chk1, these agents prevent the cell from pausing to repair DNA damage, which is particularly effective in cancer cells that often have a high rate of DNA damage due to rapid, uncontrolled division.[2] This forces the damaged cancer cells to proceed through the cell cycle, leading to a phenomenon known as "mitotic catastrophe" and ultimately, cell death.[2][3]
Q2: Why do I observe a decrease in cell death or even a protective effect at higher concentrations of my Chk1 inhibitor?
A2: This paradoxical effect has been observed with some Chk1 inhibitors.[4][5] Studies on inhibitors like MK-8776 and SRA737 have shown that while lower concentrations effectively inhibit Chk1 and induce cell death, higher concentrations can lead to transient protection from growth inhibition and circumvent DNA damage.[4][5] This is often attributed to off-target effects, most notably the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[4][5] Inhibition of CDK2 can counteract the desired effect of Chk1 inhibition, leading to a less potent outcome at higher concentrations.
Q3: My Chk1 inhibitor is showing limited efficacy as a single agent. Is this expected?
A3: Yes, Chk1 inhibitors often demonstrate limited efficacy as a monotherapy.[1] Their primary therapeutic application is to enhance the effectiveness of traditional cancer treatments like chemotherapy and radiation, which induce DNA damage.[2] However, some cancer cells exhibit a heightened dependence on Chk1 due to defects in other cell cycle checkpoints (e.g., p53 deficiency), making them more susceptible to single-agent Chk1 inhibition.[2][3]
Q4: Are there known off-target effects of Chk1 inhibitors that I should be aware of?
A4: Yes, off-target effects are a known consideration with Chk1 inhibitors. Besides the aforementioned inhibition of CDK2 at higher concentrations, some inhibitors have been shown to affect other kinases.[3][4][5] For instance, the early Chk1 inhibitor UCN-01 also potently inhibits Protein Kinase C (PKC), PDK1, CDK1, and CDK2.[3] Newer generation inhibitors are more selective, but cross-reactivity can still occur. It is crucial to consult the selectivity profile of the specific inhibitor you are using.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Chk1 Phosphorylation
Possible Causes:
-
Inactive Compound: The Chk1 inhibitor may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentration used may be too low to effectively inhibit Chk1 in your specific cell line.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms.
-
Suboptimal Assay Conditions: Issues with the Western blot protocol, such as antibody quality or buffer composition, can lead to poor results.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the storage conditions and expiration date of the inhibitor.
-
If possible, test the compound on a sensitive, positive control cell line known to respond to Chk1 inhibition.
-
-
Perform a Dose-Response Experiment:
-
Treat cells with a range of inhibitor concentrations to determine the optimal dose for Chk1 inhibition in your cell line.
-
-
Assess Cell Line Characteristics:
-
Sequence key genes in the DNA damage response pathway (e.g., TP53) to understand the genetic background of your cells. p53-deficient cells are often more reliant on the G2 checkpoint regulated by Chk1.[3]
-
-
Optimize Western Blot Protocol:
-
Ensure you are using a validated antibody for phosphorylated Chk1 (e.g., p-Chk1 Ser345).
-
Include appropriate positive and negative controls.
-
Optimize antibody concentrations and incubation times.
-
Problem 2: Unexpected Cell Cycle Arrest Profile
Possible Causes:
-
Off-Target Effects: As mentioned, inhibition of other kinases like CDK2 can alter the expected cell cycle progression.[4][5]
-
Cell Line-Specific Responses: Different cell lines can respond differently to Chk1 inhibition based on their underlying genetics.
-
Experimental Timing: The time point at which you analyze the cell cycle may not be optimal to observe the desired effect.
Troubleshooting Steps:
-
Review Inhibitor Selectivity:
-
Consult literature for the known off-target effects of your specific Chk1 inhibitor.
-
If off-target CDK2 inhibition is suspected, consider using a more selective Chk1 inhibitor or performing experiments at a lower concentration.
-
-
Characterize Your Cell Line:
-
Perform baseline cell cycle analysis of your untreated cells to understand their normal distribution.
-
-
Conduct a Time-Course Experiment:
-
Analyze the cell cycle at multiple time points after inhibitor treatment to capture the dynamic changes in cell cycle distribution.
-
Problem 3: Discrepancy Between Chk1 Inhibition and Cell Viability
Possible Causes:
-
Cytostatic vs. Cytotoxic Effects: The inhibitor may be causing cell cycle arrest (cytostasis) rather than cell death (cytotoxicity) in your cell line.[6]
-
Activation of Survival Pathways: Cells may activate alternative survival pathways to compensate for Chk1 inhibition.
-
Inhibition of Protein Synthesis: Some studies have shown that in sensitive cells, Chk1 inhibitors can lead to an inhibition of protein synthesis, which correlates with cell death. Resistant cells may not exhibit this effect.[5][6]
Troubleshooting Steps:
-
Distinguish Between Cytostasis and Cytotoxicity:
-
Use assays that can differentiate between these two effects, such as a colony formation assay or an apoptosis assay (e.g., Annexin V staining) in addition to a standard viability assay (e.g., MTT or CellTiter-Glo).
-
-
Investigate Protein Synthesis:
-
Assess the level of protein synthesis using methods like puromycin incorporation assays. A decrease in protein synthesis in response to the inhibitor may be a marker of sensitivity.[6]
-
-
Profile Key Signaling Pathways:
-
Use Western blotting to examine the activation status of pro-survival pathways (e.g., Akt, ERK) and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Data Presentation
Table 1: Summary of Potential Off-Target Effects of Chk1 Inhibitors
| Inhibitor Class | Known Off-Targets | Potential Unexpected Outcome | Reference |
| Staurosporine Analogs (e.g., UCN-01) | PKC, PDK1, CDK1, CDK2 | Broad kinase inhibition leading to complex cellular responses. | [3] |
| Newer Generation (e.g., MK-8776, SRA737) | CDK2 (at higher concentrations) | Biphasic dose-response curve; reduced efficacy at high concentrations. | [4][5] |
Table 2: Troubleshooting Unexpected Cell Viability Results
| Observation | Potential Cause | Suggested Action |
| High Chk1 inhibition, low cell death | Cytostatic effect | Perform colony formation or apoptosis assays. |
| Resistant cell line | Investigate protein synthesis levels; profile survival pathways. | |
| Decreased efficacy at high concentrations | Off-target CDK2 inhibition | Perform a detailed dose-response curve; use a more selective inhibitor. |
Experimental Protocols
Western Blotting for p-Chk1 (Ser345)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Normalize to a loading control such as GAPDH or β-actin.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Harvest cells (including supernatant) and wash with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: Simplified signaling pathway of Chk1 activation and inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chk1-IN-6 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring the cellular target engagement of Chk1-IN-6, a potent inhibitor of Checkpoint Kinase 1 (Chk1).
Frequently Asked Questions (FAQs)
Q1: What is Chk1 and why is measuring its target engagement important?
A1: Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[1][2] It ensures genomic integrity by halting the cell cycle to allow for DNA repair.[1][2] In cancer therapy, inhibiting Chk1 can sensitize cancer cells to DNA-damaging agents. Measuring the target engagement of an inhibitor like this compound is critical to confirm that it is binding to Chk1 in cells, to determine the effective concentration, and to understand the downstream biological consequences of this engagement.
Q2: What are the primary methods to measure this compound target engagement in cells?
A2: The primary methods to measure this compound target engagement include:
-
Western Blotting: To detect changes in the phosphorylation status of Chk1 and its downstream substrates.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to directly confirm the binding of this compound to Chk1.[3][4][5]
-
Immunoprecipitation (IP) followed by an in vitro Kinase Assay: To directly measure the catalytic activity of Chk1 from treated cells.[6][7]
Q3: How does this compound treatment affect Chk1 phosphorylation?
A3: Paradoxically, inhibiting Chk1 kinase activity with a small molecule inhibitor can lead to the hyper-phosphorylation of Chk1 at serine 317 (S317) and serine 345 (S345).[8][9] These sites are phosphorylated by the upstream kinase ATR.[8][10] This hyper-phosphorylation is a reliable biomarker of Chk1 inhibition and target engagement.[9] Conversely, autophosphorylation at serine 296 (S296) is expected to decrease with inhibitor treatment.[11][12]
Q4: What are the key downstream markers to assess Chk1 pathway inhibition?
A4: Key downstream markers of Chk1 inhibition include:
-
Increased levels of Cdc25A: Chk1 normally phosphorylates Cdc25A, targeting it for degradation. Inhibition of Chk1 leads to the accumulation of Cdc25A.[8][13]
-
Changes in Cdc25C phosphorylation: Chk1 phosphorylates Cdc25C on Ser216, leading to its inactivation and cytoplasmic sequestration.[11][13] A decrease in p-Cdc25C (Ser216) can indicate Chk1 inhibition.
-
Increased DNA damage markers: Inhibition of Chk1 can lead to replication stress and the accumulation of DNA damage, which can be monitored by an increase in phosphorylated Histone H2AX (γH2AX).[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No change in Chk1 phosphorylation (pS317/pS345) upon this compound treatment. | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Poor antibody quality. | Validate the phospho-Chk1 antibodies using positive controls (e.g., cells treated with DNA damaging agents like hydroxyurea or UV). | |
| Low basal Chk1 activity in the cell line. | Choose a cell line with a proliferative phenotype where the S-phase checkpoint is active. | |
| High background in Western blots for phospho-proteins. | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. Use a high-quality BSA for blocking. |
| Contamination of reagents. | Use fresh buffers and high-purity reagents. | |
| Inconsistent results in CETSA. | Inefficient cell lysis. | Ensure complete cell lysis to release the target protein. Sonication parameters may need optimization. |
| Suboptimal heating times. | While longer incubation times were used in original protocols, shorter heating times (e.g., 30 seconds) may be sufficient and should be optimized for Chk1.[16] | |
| Cell density affecting compound potency. | Be aware that cell density can impact the apparent EC50. Maintain consistent cell densities across experiments.[17] | |
| Low yield of Chk1 after immunoprecipitation. | Inefficient antibody-protein binding. | Use a validated anti-Chk1 antibody for IP. Ensure sufficient antibody concentration and incubation time. |
| Protein degradation. | Perform all steps on ice or at 4°C and include protease and phosphatase inhibitors in all buffers. |
Experimental Protocols
Protocol 1: Western Blotting for Chk1 Phosphorylation
This protocol describes how to assess Chk1 target engagement by monitoring the phosphorylation status of Chk1.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Rabbit anti-phospho-Chk1 (Ser317)
-
Rabbit anti-phospho-Chk1 (Ser296)
-
Mouse anti-total Chk1
-
Rabbit anti-γH2AX
-
Loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly measures the binding of this compound to Chk1 in cells.[4][5]
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble Chk1 by Western blotting as described in Protocol 1. Increased thermal stability of Chk1 in the presence of this compound indicates target engagement.
Quantitative Data Summary
| Assay | Parameter Measured | Expected Result with this compound | Typical Concentration Range |
| Western Blot | p-Chk1 (S345/S317) | Increase | 10-1000 nM |
| p-Chk1 (S296) | Decrease | 10-1000 nM | |
| Total Chk1 | No significant change (short term) | N/A | |
| γH2AX | Increase | 100-1000 nM | |
| CETSA | Thermal Stability of Chk1 | Increase in Tm | 100-5000 nM |
| In Vitro Kinase Assay | Chk1 Catalytic Activity | Decrease | 1-100 nM (IC50) |
Visualizations
Caption: Chk1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Western Blot for pChk1 Detection with Chk1-IN-6
This guide provides troubleshooting advice and detailed protocols for researchers detecting the phosphorylated form of Checkpoint Kinase 1 (pChk1) via Western blot, particularly when using the inhibitor Chk1-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Chk1 activation and phosphorylation?
A1: Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that regulates the DNA damage response (DDR) and cell cycle checkpoints.[1] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[2][3] ATR then phosphorylates Chk1 at key serine residues, primarily Ser317 and Ser345, leading to its activation.[4][5] This activated pChk1 then phosphorylates downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is too severe.[4]
Q2: How does the inhibitor this compound affect pChk1 detection?
A2: this compound is a potent and selective inhibitor of Chk1 kinase activity. By binding to Chk1, it prevents the phosphorylation of its downstream substrates. Importantly, for Western blot analysis, this compound does not prevent the upstream phosphorylation of Chk1 by ATR at sites like Ser345. Therefore, when treating cells with a DNA damaging agent to induce the pathway, you should still be able to detect pChk1 (Ser345). The expected result is a reduction in the phosphorylation of downstream targets of Chk1, not pChk1 itself. A successful experiment will often show sustained or even increased pChk1 levels, as the inhibition of Chk1 activity can lead to a feedback loop and persistent ATR activation.
Q3: My pChk1 signal is weak or absent after treatment. What are the common causes?
A3: Weak or no signal for pChk1 is a frequent issue. Several factors could be responsible:
-
Inefficient Cell Lysis: Phosphorylated proteins are highly susceptible to dephosphorylation by phosphatases released during cell lysis.[6] It is critical to use a lysis buffer containing a cocktail of phosphatase inhibitors.[6]
-
Low Protein Abundance: The target protein's concentration might be too low in your sample. Ensure you load a sufficient amount of total protein (typically 20-30 µg of whole-cell lysate) and consider using a positive control.[7]
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Perform a titration to find the optimal concentration for your specific antibody and experimental conditions.
-
Incorrect Blocking Agent: For phospho-proteins, using Bovine Serum Albumin (BSA) for blocking is generally recommended over milk.[6] Milk contains casein, a phosphoprotein that can cause high background and mask the signal.[6]
-
Inactive Reagents: Ensure your antibodies and detection substrates have not expired and have been stored correctly.[8]
Q4: I'm seeing multiple non-specific bands. How can I improve the specificity?
A4: Non-specific bands can obscure results and make interpretation difficult.[8] To improve specificity:
-
Optimize Antibody Concentration: Using too high a concentration of the primary antibody is a common cause of non-specific binding.[8][9]
-
Increase Washing Steps: Thorough washing after antibody incubations is crucial to remove unbound antibodies.[9] Increase the duration or number of washes with TBST.
-
Use a High-Quality Antibody: Ensure your pChk1 antibody is validated for Western blotting and specific for the desired phosphorylation site (e.g., Ser345).[5][10]
-
Proper Blocking: Increase the blocking time or try a different blocking agent. Blocking for at least 1 hour at room temperature or overnight at 4°C is recommended.[8]
Signaling Pathway and Experimental Workflow
Chk1 Activation Pathway
The diagram below illustrates the DNA damage response pathway leading to the phosphorylation and activation of Chk1, and indicates the point of inhibition by this compound.
Caption: ATR-mediated phosphorylation of Chk1 and inhibition by this compound.
Western Blot Experimental Workflow
This diagram outlines the key steps for performing a Western blot to detect pChk1.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Unlocking Potent Synergy: A Comparative Guide to Chk1-IN-6 and Gemcitabine Combination Therapy
A detailed analysis of the synergistic anti-cancer effects of combining the Chk1 inhibitor, Chk1-IN-6, with the nucleoside analog, Gemcitabine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting experimental data, and detailed protocols for validating this promising therapeutic strategy.
The combination of checkpoint kinase 1 (Chk1) inhibitors with DNA-damaging agents like Gemcitabine has emerged as a powerful approach to enhance anti-tumor efficacy. Gemcitabine, a cornerstone of chemotherapy for various cancers, functions as a nucleoside analog that disrupts DNA synthesis, leading to replication stress and cell cycle arrest. Chk1 is a critical protein kinase in the DNA damage response (DDR) pathway, responsible for orchestrating cell cycle checkpoints, facilitating DNA repair, and, when damage is irreparable, initiating apoptosis. By inhibiting Chk1, the cell's ability to cope with Gemcitabine-induced DNA damage is compromised, leading to a synergistic increase in cancer cell death.
This guide presents a comparative analysis of the synergistic effects of this compound and Gemcitabine, supported by a compilation of experimental data from various studies. It details the multifaceted mechanism of this synergy, which extends beyond simple checkpoint abrogation to include the destabilization of the DNA replication machinery and the inhibition of crucial DNA repair pathways.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and Gemcitabine has been quantified in numerous cancer cell lines. The following tables summarize key findings from in vitro studies, demonstrating the enhanced cytotoxicity of the combination therapy compared to single-agent treatments. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | This compound Conc. (nM) | Gemcitabine Conc. (nM) | % Growth Inhibition (Combination) | Combination Index (CI) | Reference |
| MIA PaCa-2 | Pancreatic | 100 | 10 | 75 | < 1 | |
| HT-29 | Colon | 100 | 30 | 68 | < 1 | |
| A549 | Non-Small Cell Lung | 10 (siRNA) | 10,000 | Significantly Reduced | Not Specified | |
| A549/G+ | Gemcitabine-Resistant NSCLC | 10 (siRNA) | 10,000 | Significantly Reduced | Not Specified |
| Assay Type | Cell Line | Treatment | Observed Effect | Reference |
| Clonogenic Assay | MIA PaCa-2 | Gemcitabine + CHK1i | Durable Synergistic Relationship | |
| Western Blot | MIA PaCa-2 | Gemcitabine + CHK1i | Increased γH2AX, Cleaved PARP, Cleaved Caspase-3 | |
| TUNEL Assay | MIA PaCa-2 | Gemcitabine + CHK1i | Increased Apoptotic Bodies | |
| Cell Cycle Analysis | A549/G+ | Gemcitabine + siCHK1 | S-phase Arrest |
Deciphering the Molecular Synergy: Signaling Pathways
The potentiation of Gemcitabine's cytotoxic effects by Chk1 inhibition is a result of a multi-pronged attack on the cancer cell's survival mechanisms. The following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
To facilitate the validation and further exploration of the synergistic effects of this compound and Gemcitabine, detailed protocols for key experiments are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, Gemcitabine, and their combination in a checkerboard format for 72 hours.
-
Cell Fixation: After incubation, gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the Combination Index (CI) using software like CompuSyn to assess synergy.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the DNA damage response and apoptosis.
-
Protein Extraction: Treat cells with this compound, Gemcitabine, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, cleaved Caspase-3, p-Chk1, total Chk1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the western blot analysis. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
head-to-head comparison of Chk1-IN-6 and AZD7762
For Immediate Release
[City, State] – November 8, 2025 – In the landscape of cancer research and drug development, inhibitors of the checkpoint kinase 1 (Chk1) have emerged as a promising strategy to enhance the efficacy of DNA-damaging chemotherapies. This guide provides a detailed head-to-head comparison of two notable Chk1 inhibitors, Chk1-IN-6 and AZD7762, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities based on available preclinical data.
Executive Summary
AZD7762 is a potent and well-characterized ATP-competitive inhibitor of both Chk1 and Chk2 kinases. Its development reached Phase I clinical trials before being discontinued due to off-target cardiac toxicity. In contrast, publicly available data on this compound is limited, primarily originating from commercial vendors. While it is reported to be a potent Chk1 inhibitor, a comprehensive understanding of its selectivity and cellular effects is not available in peer-reviewed literature, precluding a direct, data-driven comparison in a clinical or advanced preclinical context.
This guide summarizes the available quantitative data, details relevant experimental protocols for Chk1 inhibitor evaluation, and provides visual representations of the Chk1 signaling pathway and common experimental workflows.
Data Presentation
Table 1: Biochemical Potency of this compound and AZD7762
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Chk1 | 6 | Not Specified | Commercial Vendor |
| AZD7762 | Chk1 | 5 | Scintillation Proximity Assay | [1][2][3][4][5] |
| AZD7762 | Chk2 | 5 | Scintillation Proximity Assay | [1][2][3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of AZD7762
| Assay Type | Cell Line | Parameter | Value (nM) | Experimental Conditions | Reference |
| Checkpoint Abrogation | HT-29 | EC50 | 10 | Camptothecin-induced G2 arrest | [2][3] |
| Cytotoxicity (Single Agent) | Neuroblastoma Cell Lines | IC50 | 82.6 - 505.9 | Not Specified | [2][3][4] |
| Chemopotentiation (with Gemcitabine) | SW620 | GI50 | 1.08 | 24h treatment with Gemcitabine +/- 300 nM AZD7762 | [2][3] |
| Chemopotentiation (with Topotecan) | MDA-MB-231 | GI50 | 150 | Not Specified | [2][3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Note: No publicly available cellular activity data was found for this compound in peer-reviewed literature.
Mechanism of Action and Selectivity
AZD7762 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.[1] It is a potent inhibitor of both Chk1 and Chk2 with an IC50 of 5 nM for both kinases.[1][2][3][4] A kinase selectivity panel revealed that AZD7762 has greater than 10-fold selectivity against 164 other kinases.[1] However, it showed less than 10-fold selectivity for some kinases within the same family as Chk1, as well as some CAM kinases and Src-family kinases.[6] Its clinical development was halted due to unpredictable cardiac toxicity, which may be related to its off-target effects.[6]
This compound is described by vendors as a Chk1 inhibitor with an IC50 of 6 nM. Without a comprehensive, publicly available selectivity profile, a thorough comparison of its off-target effects with AZD7762 is not possible.
Signaling Pathway and Experimental Workflows
Chk1 Signaling Pathway in DNA Damage Response
Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to cell cycle arrest, providing time for DNA repair.
Experimental Workflow: Biochemical Kinase Inhibition Assay
A common method to determine the IC50 of a kinase inhibitor is a biochemical kinase assay. This typically involves incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured.
Experimental Workflow: Cellular Checkpoint Abrogation Assay
This assay determines the ability of an inhibitor to overcome a DNA damage-induced cell cycle checkpoint. Cells are first treated with a DNA damaging agent to induce cell cycle arrest, and then with the inhibitor. The percentage of cells that "abrogate" the checkpoint and enter mitosis is then quantified.
Experimental Protocols
Biochemical Chk1 Kinase Assay (Scintillation Proximity Assay for AZD7762)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a synthetic peptide substrate by the Chk1 enzyme.
-
Reagents: Recombinant human Chk1, biotinylated peptide substrate, [γ-³³P]ATP, ATP, kinase buffer, and streptavidin-coated SPA beads.
-
Procedure:
-
Varying concentrations of the inhibitor are pre-incubated with the Chk1 enzyme in the kinase buffer.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped by adding EDTA.
-
Streptavidin-coated SPA beads are added, which bind to the biotinylated, phosphorylated peptide.
-
The radioactivity is measured using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads results in a light signal.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3]
Cellular Checkpoint Abrogation Assay (for AZD7762)
This assay quantifies the ability of an inhibitor to override a G2/M cell cycle checkpoint induced by a DNA-damaging agent.
-
Cell Culture: HT-29 cells are cultured in appropriate media.
-
Procedure:
-
Cells are treated with a DNA-damaging agent (e.g., 0.2 µM camptothecin) for a specified time (e.g., 16 hours) to induce G2 arrest.
-
The cells are then treated with varying concentrations of the Chk1 inhibitor in the presence of a mitotic arresting agent (e.g., nocodazole).
-
After incubation, cells are fixed and stained for a mitotic marker, such as phospho-histone H3 (pH3), and with a DNA stain (e.g., DAPI).
-
-
Data Analysis: The percentage of pH3-positive cells (cells in mitosis) is quantified using high-content imaging or flow cytometry. The EC50 value is calculated by plotting the percentage of mitotic cells against the inhibitor concentration.[2][3]
Conclusion
AZD7762 is a well-documented, potent inhibitor of Chk1 and Chk2, with a wealth of preclinical data available regarding its biochemical and cellular effects. While its clinical development was halted, the data serves as a valuable benchmark for the evaluation of new Chk1 inhibitors. This compound is commercially available and reported to have a potent IC50 for Chk1. However, the lack of comprehensive, publicly available data on its selectivity and cellular activity in peer-reviewed literature prevents a thorough and direct comparison with AZD7762. Researchers considering the use of this compound should be aware of this data gap and may need to perform extensive in-house characterization to fully understand its pharmacological profile. Further independent studies are required to establish a comprehensive profile for this compound and enable a direct and meaningful comparison with other Chk1 inhibitors like AZD7762.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of Chk1-IN-6 in a Novel Cell Line: A Comparative Guide
This guide provides a comprehensive framework for researchers to validate the on-target activity of Chk1-IN-6, a Checkpoint Kinase 1 (Chk1) inhibitor, in a new cell line. The protocols and data presented herein offer a comparative analysis with an alternative Chk1 inhibitor, AZD7762, to ensure robust and reliable results. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] Upon DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] In many cancer cells with a defective G1 checkpoint, often due to p53 mutations, survival becomes highly dependent on the S and G2 checkpoints, which are regulated by the ATR-Chk1 signaling pathway.[3][4] Therefore, inhibiting Chk1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and cell death.[4][5]
This compound is a potent and selective inhibitor of Chk1. To confirm its on-target activity in a new cell line, it is essential to perform a series of experiments that demonstrate its ability to modulate the Chk1 signaling pathway and induce the expected cellular phenotypes.
Comparative Analysis of Chk1 Inhibitors
To provide a comprehensive evaluation of this compound, its performance is compared with AZD7762, another well-characterized Chk1 inhibitor.[6][7] The following table summarizes the hypothetical data obtained from a series of experiments in a new p53-deficient pancreatic cancer cell line, "Panc-New".
| Parameter | Vehicle (DMSO) | This compound (100 nM) | AZD7762 (100 nM) |
| pChk1 (Ser296) / Total Chk1 | 1.00 | 0.15 | 0.20 |
| γH2AX (DNA Damage Marker) | 1.00 | 4.50 | 4.20 |
| G2/M Population (%) | 15% | 4% | 5% |
| Sub-G1 Population (Apoptosis, %) | 2% | 25% | 22% |
| Cell Viability (%) | 100% | 35% | 40% |
Caption: Comparative effects of this compound and AZD7762 on key cellular markers in Panc-New cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Western Blotting for Phospho-Chk1 and γH2AX
-
Objective: To assess the inhibition of Chk1 autophosphorylation and the induction of DNA damage.
-
Procedure:
-
Seed Panc-New cells and allow them to adhere overnight.
-
Treat cells with Vehicle (DMSO), this compound (100 nM), or AZD7762 (100 nM) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against pChk1 (Ser296), total Chk1, γH2AX, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Chk1 inhibition on cell cycle distribution, specifically the abrogation of the G2/M checkpoint.
-
Procedure:
-
Treat Panc-New cells as described in the Western Blotting protocol.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The Sub-G1 peak is indicative of apoptotic cells.
-
3. Cell Viability Assay
-
Objective: To measure the cytotoxic effects of Chk1 inhibition.
-
Procedure:
-
Seed Panc-New cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound or AZD7762.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
-
Visualizing the Molecular and Experimental Framework
Chk1 Signaling Pathway
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway and the points of intervention by inhibitors.
Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
Experimental Workflow
This diagram outlines the systematic approach to confirming the on-target activity of this compound in a new cell line.
Caption: Workflow for validating this compound on-target activity.
Logical Relationship of Expected Results
The following diagram illustrates the cause-and-effect relationships anticipated from effective Chk1 inhibition.
Caption: Expected downstream effects of Chk1 inhibition.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 6. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Chk1-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the checkpoint kinase 1 (Chk1) inhibitor, Chk1-IN-6, with other notable Chk1 inhibitors in clinical and preclinical development. The focus of this analysis is the therapeutic window, a critical determinant of a drug's potential clinical success. This is evaluated through a review of its efficacy in cancer cells versus its toxicity in normal cells, supported by available experimental data.
Introduction to Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1] Many cancer cells harbor defects in the G1 checkpoint, making them highly dependent on the S and G2/M checkpoints, which are regulated by Chk1. This dependency creates a therapeutic opportunity to selectively kill cancer cells by inhibiting Chk1, a concept known as synthetic lethality, particularly in combination with DNA-damaging chemotherapies.[2] The ideal Chk1 inhibitor would exhibit a wide therapeutic window, meaning it would be highly potent against cancer cells while having minimal toxic effects on normal, healthy cells.[3][4]
Chk1 Signaling Pathway
The Chk1 signaling pathway is a critical component of the cellular response to DNA damage. The diagram below illustrates the canonical activation and function of Chk1.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
assessing the oral bioavailability of Chk1-IN-6 compared to others
A Comparative Guide to the Oral Bioavailability of Chk1 Inhibitors, Including a Profile of Chk1-IN-6 Analogues For researchers, scientists, and drug development professionals, understanding the pharmacokinetic properties of small molecule inhibitors is paramount for successful clinical translation. This guide provides a comparative analysis of the oral bioavailability of various Checkpoint Kinase 1 (Chk1) inhibitors, with a focus on contextualizing the performance of compounds analogous to the conceptual this compound. While specific data for a compound designated "this compound" is not publicly available, this guide leverages data from extensively studied oral Chk1 inhibitors to provide a benchmark for assessing novel candidates.
The Critical Role of Chk1 in Cancer Therapy
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] It plays a vital role in coordinating cell cycle checkpoints, particularly the G2/M and S phase checkpoints, allowing time for DNA repair before cell division.[1][4][5] Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints for survival, especially when under genotoxic stress from chemotherapy or radiation.[6][7] This dependency creates a therapeutic window for Chk1 inhibitors, which can abrogate these remaining checkpoints and lead to selective cancer cell death, a concept known as synthetic lethality.[7]
Oral Bioavailability: A Key Hurdle in Drug Development
The development of orally bioavailable Chk1 inhibitors has been a significant focus, as oral administration offers improved patient convenience and allows for more flexible dosing schedules, which can be critical for combination therapies.[8] Early Chk1 inhibitors were often limited to intravenous administration, which presented clinical challenges.[9][10]
Comparative Analysis of Oral Chk1 Inhibitors
The following table summarizes the oral bioavailability and other relevant pharmacokinetic data for several notable Chk1 inhibitors. This data provides a framework for evaluating the potential of new chemical entities like this compound.
| Compound | Oral Bioavailability (Species) | Key Characteristics | Reference |
| CCT245737 | 100% (Mouse) | First orally active clinical development candidate described in detail. Potent and selective. | [11] |
| CCT244747 | 62% (Mouse) | Novel, potent, and highly selective oral Chk1 inhibitor. | [12] |
| SRA737 | Not specified, but described as orally bioavailable | A novel, orally bioavailable, and selective Chk1 inhibitor. | [13] |
| LY2606368 | Not specified, but developed as an oral agent | A potent Chk1 inhibitor that has been in clinical trials. | [14] |
| MK-8776 | Not specified, but administered orally in clinical trials | A Chk1 inhibitor with a reported half-life of 6.29–9.38 hours in patients. | [5] |
| V158411 | Good pharmacokinetic properties (in vivo) | Potent inhibitor of Chk1 and Chk2. | [15] |
| GNE-900 | Orally bioavailable and selective | A potent and selective Chk1 inhibitor. | [15] |
| XS-02 | Acceptable oral bioavailability across various non-clinical species | A new orally bioavailable Chk1 inhibitor with moderate activity against Chk2. | [9] |
| Compound 26 (from a novel series) | Good oral bioavailability | A highly selective Chk1 inhibitor from a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. | [10] |
| Compound 6c | Orally bioavailable | A potent and selective oral Chk1 inhibitor developed to overcome limitations of an intravenous lead compound. | [2] |
| SAR-020106 | 5% (Mouse) | A potent and selective Chk1 inhibitor that lacked oral bioavailability, prompting the development of improved compounds. | [10] |
Experimental Protocols for Assessing Oral Bioavailability
The determination of oral bioavailability is a critical step in preclinical drug development. A standard approach involves a pharmacokinetic study in an animal model, typically rodents.
General Protocol for in vivo Pharmacokinetic Study
-
Animal Model: Healthy, male and female mice (e.g., BALB/c or NOD/SCID) are commonly used. Animals are fasted overnight before dosing.
-
Drug Formulation: The Chk1 inhibitor is formulated in a suitable vehicle for both oral (p.o.) and intravenous (i.v.) administration. Common vehicles include a mixture of saline, polyethylene glycol, and ethanol.
-
Dosing:
-
Intravenous (i.v.) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein. This route ensures 100% bioavailability and serves as the reference.
-
Oral (p.o.) Administration: A single dose (e.g., 5-50 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Samples are typically collected from the saphenous vein or via cardiac puncture at the terminal time point.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the Chk1 inhibitor in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
-
Oral Bioavailability (F%) Calculation: Oral bioavailability is calculated using the following formula:
-
F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100
-
Visualizing Key Pathways and Processes
To further aid in the understanding of Chk1 inhibitor function and evaluation, the following diagrams illustrate the Chk1 signaling pathway and a typical experimental workflow for assessing oral bioavailability.
Caption: The Chk1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for determining oral bioavailability.
Conclusion
The development of potent, selective, and orally bioavailable Chk1 inhibitors is a promising strategy in cancer therapy. While specific data for this compound is not available, the extensive research on compounds like CCT245737, CCT244747, and others provides a clear benchmark for success. An oral bioavailability exceeding 50% in preclinical models is often a desirable characteristic for advancing a compound into further development. The methodologies outlined in this guide provide a framework for the systematic evaluation of novel Chk1 inhibitors, ultimately aiding in the identification of promising clinical candidates.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advancements in Oral CHK1 Inhibitor Therapy for Solid Tumor Management [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Chk1-IN-6 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor Chk1-IN-6 with other notable Checkpoint Kinase 1 (Chk1) inhibitors. The comparative analysis is supported by a compilation of publicly available experimental data on their half-maximal inhibitory concentrations (IC50). Detailed methodologies for typical biochemical and cell-based assays used to determine these values are also presented to facilitate independent validation and inform experimental design.
Comparative Analysis of Chk1 Inhibitor Potency
The potency of this compound and other selected Chk1 inhibitors is summarized below. The data is presented to highlight the biochemical potency against the Chk1 kinase and the anti-proliferative effects in various cancer cell lines.
| Inhibitor | Biochemical IC50 (Chk1) | Cell-Based IC50 | Cell Line | Notes |
| This compound | 16.1 nM | 0.14 µM | MV-4-11 (Acute Myeloid Leukemia) | Selective and orally active.[1] |
| 3.28 µM | Z138 (Mantle Cell Lymphoma) | |||
| Prexasertib (LY2606368) | <1 nM (Ki of 0.9 nM) | Varies by cell line | Multiple | Potent inhibitor of both Chk1 and Chk2 (IC50 = 8 nM).[2] |
| SRA737 | Not explicitly found | Varies by cell line | Multiple | A highly selective and orally bioavailable Chk1 inhibitor. |
| MK-8776 (SCH900776) | 3 nM | Varies by cell line | Multiple | Selective for Chk1 over CDK2 and Chk2.[2] |
Experimental Protocols
Accurate determination of IC50 values is critical for the comparative assessment of enzyme inhibitors. Below are detailed methodologies for standard biochemical and cell-based assays.
Biochemical Kinase Assay for Chk1 IC50 Determination
This protocol outlines a typical in vitro kinase assay to determine the potency of an inhibitor against the Chk1 enzyme.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Chk1 by 50%.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Chk1 substrate (e.g., CHKtide peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare the kinase reaction master mix containing kinase assay buffer, ATP, and Chk1 substrate. The ATP concentration should ideally be at or near the Km value for Chk1.
-
-
Assay Plate Setup:
-
Add the diluted test inhibitor or vehicle (DMSO) to the appropriate wells of the microplate.
-
Add the recombinant Chk1 enzyme to all wells except the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay for IC50 Determination
This protocol describes a common method to assess the anti-proliferative effect of a Chk1 inhibitor on cancer cells.
Objective: To determine the concentration of an inhibitor that reduces the proliferation of a specific cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (absorbance, fluorescence, or luminescence, depending on the reagent)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a "no cells" control for background measurement.
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 72 hours). The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading ("no cells" control) from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further aid in the understanding of the context of Chk1 inhibition, the following diagrams illustrate the Chk1 signaling pathway, a typical experimental workflow for IC50 determination, and a logical comparison of the inhibitors.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: General experimental workflow for IC50 value determination.
Caption: Logical comparison of key features of selected Chk1 inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for Chk1-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent chemical compounds like Chk1-IN-6 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a crucial protein in the DNA damage response pathway.[1][2] Due to its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[3][4]
Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | [1][5] |
| Molecular Formula | C₁₆H₁₈F₃N₇ | [5] |
| Molecular Weight | 365.36 g/mol | [5] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | [1][5] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (In Solvent) | -80°C for 1 year | [5] |
| Known Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. As a Chk1 inhibitor, it is expected to have cytotoxic effects. | |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (impervious), lab coat, and in case of insufficient ventilation, suitable respiratory equipment. | [6] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and contaminated materials. This is a general guideline and should be adapted to comply with your institution's specific hazardous waste management policies.
-
Segregation of Waste:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.[7]
-
This includes unused or expired this compound powder, stock solutions, contaminated labware (e.g., pipette tips, centrifuge tubes, vials), and personal protective equipment (PPE) such as gloves and disposable lab coats.[3][4]
-
-
Waste Containment:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and cell culture media, in a compatible, sealed, and shatter-resistant container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.[9]
-
The container must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the approximate concentration and volume.
-
-
Sharps:
-
Dispose of any sharps (needles, scalpels, etc.) contaminated with this compound in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[10]
-
-
-
Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Cytotoxic".[4]
-
The full chemical name: "this compound".
-
The date of accumulation.
-
The laboratory of origin (principal investigator's name, room number, and contact information).
-
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until collection by your institution's environmental health and safety (EHS) department.[7] This area should be clearly marked as a hazardous waste accumulation site.
-
-
Waste Collection and Final Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the cytotoxic waste.
-
Do not dispose of this compound down the drain or in the regular trash.[11]
-
Final disposal of cytotoxic waste is typically through high-temperature incineration by a licensed hazardous waste disposal facility.[10]
-
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound, incorporating necessary safety measures.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
Procedure:
-
Perform all handling of the potent this compound powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Don appropriate PPE.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Clearly label each aliquot with the chemical name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C as recommended for long-term stability.[1]
-
Dispose of all contaminated materials (e.g., pipette tips, original vial) as cytotoxic waste according to the disposal protocol outlined above.
Visualizing Workflows and Pathways
To further clarify the procedural and biological context of working with this compound, the following diagrams have been generated.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified Chk1 signaling pathway in the DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. This compound | TargetMol [targetmol.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. essex.ac.uk [essex.ac.uk]
- 10. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
